molecular formula C5H9NO B13607683 5-Methylpyrrolidin-3-one

5-Methylpyrrolidin-3-one

Cat. No.: B13607683
M. Wt: 99.13 g/mol
InChI Key: BOBWXPSRJYGDGV-UHFFFAOYSA-N
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Description

5-Methylpyrrolidin-3-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom It is a derivative of pyrrolidinone, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrrolidin-3-one stands out due to its unique substitution pattern, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

5-methylpyrrolidin-3-one

InChI

InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3

InChI Key

BOBWXPSRJYGDGV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CN1

Origin of Product

United States

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